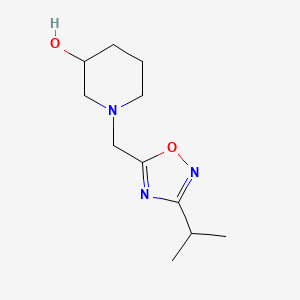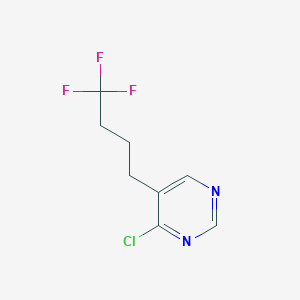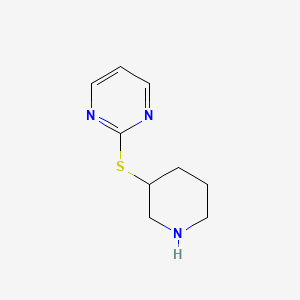
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chlorobenzyl group, a 3-fluoro group, and a 4-nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide typically involves the following steps:
Chlorobenzylation: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-fluoro-4-nitrobenzamide reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Chromic acid, potassium permanganate
Major Products Formed
Reduction: 3-fluoro-4-amino-N-(4-chlorobenzyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives at the benzyl position
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro, fluoro, and chlorobenzyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzyl chloride
- 3-Fluoro-4-nitrobenzamide
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
Uniqueness
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the nitro group enhances its reactivity, while the fluoro and chlorobenzyl groups contribute to its potential biological activity and stability.
Eigenschaften
Molekularformel |
C14H10ClFN2O3 |
|---|---|
Molekulargewicht |
308.69 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-3-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClFN2O3/c15-11-4-1-9(2-5-11)8-17-14(19)10-3-6-13(18(20)21)12(16)7-10/h1-7H,8H2,(H,17,19) |
InChI-Schlüssel |
BETNXUZHMVZIAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


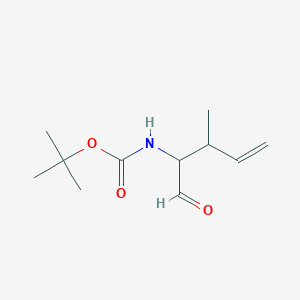
![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)
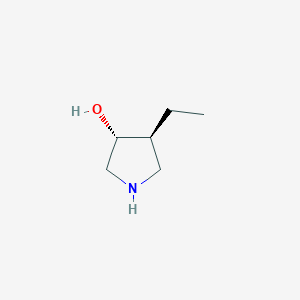
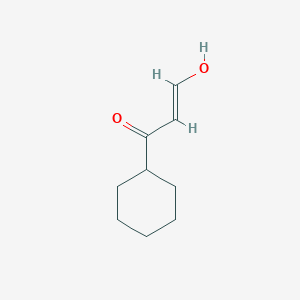

![2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide](/img/structure/B13331339.png)
![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)
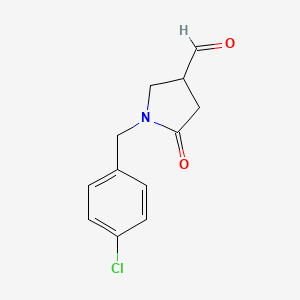
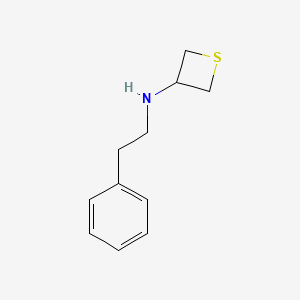
![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
